2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 955400-59-6
VCID: VC2938189
InChI: InChI=1S/C8H5NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
SMILES: C1=COC=C1C2=NC(=CS2)C(=O)O
Molecular Formula: C8H5NO3S
Molecular Weight: 195.2 g/mol

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid

CAS No.: 955400-59-6

Cat. No.: VC2938189

Molecular Formula: C8H5NO3S

Molecular Weight: 195.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid - 955400-59-6

Specification

CAS No. 955400-59-6
Molecular Formula C8H5NO3S
Molecular Weight 195.2 g/mol
IUPAC Name 2-(furan-3-yl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C8H5NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
Standard InChI Key RJBIGXLKMIWZOW-UHFFFAOYSA-N
SMILES C1=COC=C1C2=NC(=CS2)C(=O)O
Canonical SMILES C1=COC=C1C2=NC(=CS2)C(=O)O

Introduction

Chemical Structure and Properties

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid is an organic compound characterized by the presence of a furan ring attached to a thiazole ring at the 2-position, with a carboxylic acid functional group at the 4-position of the thiazole ring . This heterocyclic compound has gained attention in medicinal chemistry due to its unique structural features and potential biological activities.

Basic Properties

The compound has the molecular formula C₈H₅NO₃S and a molecular weight of approximately 195.20 g/mol . Its structure is identified by the CAS number 955400-59-6 and is characterized by the following identifiers:

PropertyValue
IUPAC Name2-(furan-3-yl)-1,3-thiazole-4-carboxylic acid
InChIInChI=1S/C8H5NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
InChIKeyRJBIGXLKMIWZOW-UHFFFAOYSA-N
SMILESC1=COC=C1C2=NC(=CS2)C(=O)O
Molecular Weight195.20 g/mol
CAS Number955400-59-6

The compound features a furan ring fused with a thiazole ring and a carboxylic acid group, contributing to its chemical reactivity and biological potential .

Physical Properties

Based on the molecular structure, 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid is expected to exhibit specific physical properties that influence its behavior in various environments. The predicted collision cross-section data provides insights into its molecular dimensions in different ionic states:

Adductm/zPredicted CCS (Ų)
[M+H]+196.00629138.1
[M+Na]+217.98823149.8
[M+NH₄]+213.03283146.0
[M+K]+233.96217147.1
[M-H]-193.99173141.0
[M+Na-2H]-215.97368143.7
[M]+194.99846140.9
[M]-194.99956140.9

These collision cross-section values are important for analytical chemistry applications, particularly in mass spectrometry studies .

Synthesis Methods

The synthesis of 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps and requires specific reaction conditions to achieve high yields and purity.

Synthetic Routes

The synthesis of this compound generally involves the formation of the thiazole ring followed by its connection to the furan moiety. Based on similar heterocyclic compounds, the following synthetic routes can be proposed:

  • The reaction of 3-furancarboxylic acid with thioamide under acidic conditions to form the thiazole ring.

  • Cyclization reactions involving a furan-containing precursor and a sulfur-containing reagent.

The specific reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Chemical Reactivity

The reactivity of 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid is influenced by its heterocyclic structure and functional groups, making it versatile for various chemical transformations.

Reactivity Patterns

The compound exhibits several types of chemical reactions:

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

  • Furan Ring Reactions: The furan ring can participate in electrophilic substitution reactions and Diels-Alder reactions.

  • Thiazole Ring Reactions: The thiazole moiety can undergo nucleophilic substitution and metallation reactions.

Comparative Reactivity

The reactivity of 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid can be compared with structurally similar compounds to understand its unique chemical behavior:

CompoundKey Reactive SitesCharacteristic Reactions
2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acidCarboxylic acid, Furan C2, Thiazole C5Esterification, Electrophilic substitution
2-(Furan-2-yl)-1,3-thiazole-4-carboxylic acidCarboxylic acid, Furan C5, Thiazole C5Similar to the 3-yl isomer but with different regioselectivity
4-(Furan-2-yl)-1,3-thiazole-2-carbothioamideCarbothioamide, Furan C5, Thiazole C5Nucleophilic substitution at the carbothioamide

Biological Activities

Recent research has revealed several potential biological activities for 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid and its derivatives, making it a compound of interest for medicinal chemistry applications.

Anticancer Activity

Studies on structurally similar compounds suggest that 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid may possess anticancer properties. Docking studies indicate that it may interact with specific proteins involved in tumor progression. The anticancer activity is potentially linked to:

  • Cytotoxicity: The compound may exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action: It potentially induces apoptosis through caspase activation and inhibition of key signaling pathways such as PI3K/mTOR.

For instance, related compounds like 2-(furan-3-yl)-1,3-thiazole derivatives have shown significant cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) . The IC50 value against HepG2 cells for similar compounds was approximately 10.28 µg/mL, indicating strong antiproliferative activity compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid have been explored in the context of similar compounds:

Bacterial StrainMIC Range for Similar Compounds (µg/mL)
Staphylococcus aureus20-32
Escherichia coli48-64
Pseudomonas aeruginosa30-48

These values suggest potential efficacy against both Gram-positive and Gram-negative bacteria, which could be valuable for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structural features of 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid and its biological activities is crucial for optimizing its potential applications.

Key Structural Features

The biological activity of 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid is influenced by several structural components:

  • Furan Ring: The electron-rich furan ring contributes to interactions with biological targets.

  • Thiazole Ring: The thiazole moiety is known for its biological activities, including antimicrobial and anticancer properties.

  • Carboxylic Acid Group: This functional group enhances water solubility and can form hydrogen bonds with biological targets.

Modification Effects

Various structural modifications can impact the biological activity of thiazole derivatives containing furan moieties:

ModificationEffect on Activity
Substitution at furan ringCan enhance or decrease activity depending on the substituent
Modification of carboxylic acid groupEsterification or amidation can improve cell permeability
Addition of halogensOften increases antimicrobial potency
Introduction of hydroxyl groupsMay enhance antifungal activity
Addition of methyl groupsCan improve anticancer efficacy

These structure-activity relationships provide valuable insights for the design of more potent and selective derivatives for specific biological targets .

Research Applications

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid has several potential applications in scientific research and drug development.

Medicinal Chemistry

The compound serves as a valuable scaffold for developing bioactive molecules with potential therapeutic applications:

  • Anticancer Agents: Its potential to interact with proteins involved in tumor progression makes it a candidate for developing anticancer drugs.

  • Antimicrobial Compounds: The antimicrobial properties suggest applications in developing new antibiotics.

  • Anti-inflammatory Drugs: The anti-inflammatory potential could be exploited for developing drugs for inflammatory conditions.

Synthetic Building Block

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid is a useful building block in organic synthesis:

  • Fragment-Based Drug Design: The compound can serve as a key fragment in constructing more complex molecules.

  • Diversity-Oriented Synthesis: Its diverse reactive sites allow for the creation of compound libraries for biological screening.

  • Template for Heterocyclic Chemistry: The compound provides a versatile template for developing new heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Analytical Reference Standard

The compound can serve as a reference standard in analytical chemistry, particularly for:

  • HPLC Analysis: As a standard for high-performance liquid chromatography.

  • Mass Spectrometry: The predicted collision cross-section values can be used for compound identification and quantification .

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